B1575908 Scolopendrasin II

Scolopendrasin II

Cat. No.: B1575908
Attention: For research use only. Not for human or veterinary use.
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Description

Scolopendrasin II is a synthetic antimicrobial peptide (AMP) derived from the centipede Scolopendra subspinipes mutilans . This cationic peptide exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as the yeast Candida albicans . Research indicates that its mechanism of action involves binding to the surface of bacteria through specific interactions with key components of their cell walls, namely lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharide (in Gram-negative bacteria) . A notable characteristic of this compound, based on current studies, is its reported lack of hemolytic activity, suggesting a potentially favorable selectivity profile for research applications . As a component of centipede venom and whole-body extracts, which have a long history of use in traditional medicine, this compound represents a promising subject for further scientific investigation into novel anti-infective agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

KYALMKKIAELIPNLKSRQVK

Origin of Product

United States

Discovery, Isolation, and Production Methodologies of Scolopendrasin Ii

Identification from Scolopendra subspinipes mutilans

The initial discovery of Scolopendrasin II originated from the analysis of biological material from the Chinese red-headed centipede, Scolopendra subspinipes mutilans, an arthropod recognized for its medicinal properties. nih.govinnovareacademics.in

The process begins with the collection of healthy, adult Scolopendra subspinipes mutilans specimens. nih.gov For comprehensive analysis, researchers typically dissect and process different tissues separately, such as venom glands and torso tissues, to compare the protein and peptide profiles. nih.gov In some protocols, venom is collected by applying a mild alternating current (e.g., 3V AC) to the venom glands, which stimulates the release of venom. nih.gov

The collected tissues or venom are then prepared for analysis. nih.gov Tissues like venom glands are dissected and used for RNA extraction for transcriptomic analysis. nih.govnih.gov For proteomic analysis, the crude venom or tissue extracts are solubilized in a buffer solution (e.g., Tris-HCl) and centrifuged to remove insoluble components. nih.govnih.gov The resulting supernatant, containing a complex mixture of proteins and peptides, is then ready for further separation and analysis. nih.govresearchgate.net

In the case of this compound, where a complete genome was not available, researchers employed de novo RNA sequencing. nih.govresearchgate.net This technique uses next-generation sequencing (NGS) to sequence the messenger RNA (mRNA) from the centipede's tissues, creating a comprehensive transcriptome—a snapshot of all genes being expressed at that time. nih.govnih.gov

This proteotranscriptomic approach is powerful for discovering novel toxin-like proteins and peptides. nih.gov By analyzing the transcriptome of the S. subspinipes mutilans venom glands and other tissues, a vast library of cDNA sequences encoding various peptides is generated. nih.govresearchgate.net This approach has proven crucial in identifying a wide diversity of peptides, including this compound, directly from their genetic blueprint without prior knowledge of the protein itself. nih.govinnovareacademics.in Transcriptome mining can reveal significantly more toxin-like proteins than proteomic analysis alone and helps characterize the precursor architecture of mature peptides. nih.gov

Following transcriptome assembly, computational tools are essential for sifting through thousands of potential peptide sequences to find novel candidates with specific activities. stanford.edufrontiersin.org For the discovery of this compound, a machine learning strategy known as a Support Vector Machine (SVM) was utilized. nih.govoak.go.kr

SVM algorithms are trained on datasets of known peptides (e.g., antimicrobial peptides) to recognize specific sequence features and physicochemical properties. plos.orgresearchgate.net The trained SVM model then scans the sequences derived from the transcriptome to predict which ones are likely to be novel, functional peptides. researchgate.netnih.gov This in silico approach successfully identified a candidate peptide that was named this compound. nih.gov The use of SVM frameworks, which can combine both local and global sequence information, is a superior method for predicting propeptide cleavage sites and identifying mature toxin sequences directly from transcripts. researchgate.netnih.gov

Isolation and Purification Techniques from Biological Extracts

While this compound was initially identified computationally and then synthesized for functional testing nih.gov, the isolation and purification of peptides from crude biological extracts is a fundamental aspect of venom research. These techniques are used to separate individual peptides from the complex mixture for structural and functional characterization. creative-biolabs.com

Chromatography is the primary technique for separating and purifying peptides from venom. creative-biolabs.comnih.gov The process often involves multiple steps, utilizing different chromatographic methods based on the peptides' physicochemical properties like size, charge, and hydrophobicity. creative-biolabs.com

A common initial step is size-exclusion chromatography, using columns like Sephadex or Superdex, which separates molecules based on their molecular weight. researchgate.net The crude venom extract is passed through the column, and fractions containing peptides of different sizes are collected. researchgate.net

Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). mdpi.comrotachrom.com In RP-HPLC, the peptide mixture is passed through a column with a nonpolar stationary phase, and peptides are eluted with a gradient of an organic solvent. nih.gov This method effectively separates peptides based on their hydrophobicity, yielding highly purified individual components. mdpi.com

Table 1: Chromatographic Methods in Peptide Separation
MethodPrinciple of SeparationTypical Application in Venom Research
Size-Exclusion Chromatography (e.g., Sephadex, Superdex)Separates molecules based on hydrodynamic volume (size and shape).Initial fractionation of crude venom to separate large proteins from smaller peptides. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates molecules based on hydrophobicity.High-resolution purification of peptide fractions obtained from other methods. mdpi.com
Ion Exchange ChromatographySeparates molecules based on their net charge.Fractionation of peptides according to their isoelectric point. creative-biolabs.com

Enzymatic hydrolysis is a method used to break down large proteins into smaller bioactive peptides. nih.govresearchgate.net While this compound was identified from a transcriptome, this technique represents an alternative pathway for producing novel peptides from a protein source. nih.govnih.gov

In this process, a protein-rich extract is treated with specific protease enzymes, such as trypsin, pepsin, or alcalase, under controlled conditions (e.g., temperature, pH). nih.govresearchgate.netresearchgate.net The enzymes cleave the large protein chains at specific amino acid residues, releasing a variety of smaller peptide fragments. nih.gov The resulting mixture, known as a protein hydrolysate, can then be subjected to chromatographic techniques to isolate and identify peptides with desired biological activities. nih.govresearchgate.net This method has been successfully used to generate bioactive peptides from sources like snake venom and bee venom. nih.govresearchgate.net

Table 2: Enzymatic Hydrolysis in Peptide Production
EnzymeSource/Example ApplicationMechanism
TrypsinHydrolysis of cobra venom protein. researchgate.netA serine protease that cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine.
AlcalaseHydrolysis of melittin (B549807) from bee venom. nih.govA serine endopeptidase that performs non-specific cleavage, generating a wide range of peptides. nih.gov
PepsinHydrolysis of clam proteins. researchgate.netAn aspartic protease that typically cleaves at the C-terminal side of aromatic amino acids like phenylalanine and tyrosine.

Synthetic Production and Analysis of this compound

Following its initial identification from the centipede Scolopendra subspinipes mutilans through transcriptome analysis, research on the antimicrobial peptide this compound necessitated the development of reliable production methods to obtain the compound in a pure and sufficient quantity for further investigation. jmb.or.krnih.govmdpi.com This led to the use of chemical synthesis as the primary means of production.

**2.3 Synthetic Methodologies for this compound Production

Chemical synthesis provides a controlled and reproducible method for obtaining peptides like this compound. Unlike isolation from natural sources, which can be complex and yield limited quantities, synthetic approaches allow for the precise construction of the desired amino acid sequence. For this compound, the chosen and most effective method is a well-established technique in peptide chemistry.

This compound is produced synthetically using Solid-Phase Peptide Synthesis (SPPS). jmb.or.krjmb.or.krkoreascience.kr This technique is the most widely used method for artificially creating peptides and involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support, typically a resin bead. openaccessjournals.combachem.com

The SPPS process for this compound begins with the covalent attachment of the C-terminal amino acid of the sequence to the solid resin. The synthesis then proceeds by adding the subsequent amino acids one by one. Each incoming amino acid is chemically "protected" at its N-terminus to prevent unwanted side reactions during the coupling step. The cycle of synthesis consists of two main steps:

Deprotection: The protective group on the N-terminus of the resin-bound amino acid is removed.

Coupling: The next protected amino acid in the sequence is activated and added, forming a peptide bond with the newly deprotected N-terminus of the growing chain.

This cycle is repeated until the entire amino acid sequence of this compound is assembled. Throughout the process, the peptide remains anchored to the resin, which simplifies the purification process as excess reagents and by-products can be easily washed away at the end of each step. bachem.com Once the synthesis is complete, the peptide is chemically cleaved from the resin support and the remaining protecting groups are removed. SPPS is highly efficient and allows for the automated production of high-purity peptides. bachem.com

After synthesis and cleavage from the resin, the crude peptide product contains the target this compound as well as various impurities, such as truncated or incomplete sequences. Therefore, rigorous purification and analysis are required to confirm the identity and assess the purity of the final product. The primary methods used for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netwjgnet.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. measurlabs.com For this compound, reversed-phase HPLC (RP-HPLC) is typically employed. The crude synthetic peptide is dissolved in a solvent and injected into the HPLC system. It then passes through a column packed with a non-polar stationary phase. A mobile phase with increasing organic solvent concentration is used to elute the components. Peptides are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. This process effectively separates the full-length this compound peptide from most of the synthesis-related impurities. wjgnet.com The purity of the peptide is determined by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS): MS is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming that the synthesized peptide has the correct molecular weight, which serves as a primary confirmation of its identity. measurlabs.com After purification by HPLC, the sample is introduced into the mass spectrometer. The analysis confirms the presence of a molecule with the expected mass of this compound, which has a calculated theoretical molecular mass of 2,472.07 Daltons. jmb.or.kr This confirmation is a critical quality control step to verify that the correct peptide was successfully synthesized. researchgate.net

The combination of HPLC and MS provides a comprehensive assessment of the synthetic this compound, ensuring both high purity and correct molecular identity before its use in further research. researchgate.netwjgnet.com

Table 1: Analytical Techniques for Synthetic this compound

TechniquePurposeKey Findings for this compound
High-Performance Liquid Chromatography (HPLC) Separates the target peptide from impurities based on hydrophobicity; assesses purity.Used to purify the crude synthetic product and obtain a highly pure fraction of this compound. researchgate.netwjgnet.com
Mass Spectrometry (MS) Confirms the molecular identity of the synthesized peptide by measuring its molecular weight.Verifies that the synthesized peptide has the correct molecular mass, calculated to be 2,472.07 Da. jmb.or.krresearchgate.net

Structural Characterization and Features Relevant to Biological Activity of Scolopendrasin Ii

Primary Amino Acid Sequence Determination

Scolopendrasin II was identified through transcriptome analysis of the centipede Scolopendra subspinipes mutilans. jmb.or.krresearchgate.net Researchers utilized a support vector machine (SVM) algorithm to predict novel peptides, leading to the generation of this compound. researchgate.netjmb.or.kr

The peptide is composed of a C-terminal sequence of 21 amino acid residues. jmb.or.kr The specific primary sequence was determined and is presented below. The peptide was synthesized using solid-phase peptide synthesis methods for further characterization and activity assays. jmb.or.kr

PropertyDetails
Amino Acid Sequence KYALMKKIAELIPNLKSRQVK-NH2
Length 21 residues
Origin Derived from the C-terminal region of a predicted Cecropin-like peptide from Scolopendra subspinipes mutilans. jmb.or.krresearchgate.net
Method of Identification Identified from transcriptome data using a Support Vector Machine (SVM) algorithm. researchgate.netjmb.or.krresearchgate.net

Predicted and Experimentally Determined Secondary Structural Elements (e.g., α-Helical Conformation)

The secondary structure of this compound is crucial for its biological activity. remedypublications.comkoreascience.kr Predictions based on its amino acid sequence and experimental confirmations have established its conformational properties.

Initial secondary structure prediction was performed using the Garnier-Osguthorpe-Robson (GOR) algorithm. jmb.or.krresearchgate.net This analysis of the parent peptide revealed two potential α-helical regions. jmb.or.kr The longer C-terminal sequence, named this compound, was selected for synthesis and further study. jmb.or.kr

Experimental analysis using circular dichroism (CD) spectroscopy confirmed that this compound adopts a typical α-helical conformation. remedypublications.com This structure is a common feature among many antimicrobial peptides and is considered important for its activity. remedypublications.comkoreascience.kr The α-helical structure allows the peptide to interact with and disrupt microbial membranes. researchgate.net

FeatureDescription
Predicted Secondary Structure α-helical region identified using the GOR (Garnier-Osguthorpe-Robson) algorithm. jmb.or.krresearchgate.net
Experimentally Determined Structure Confirmed to have a typical α-helical conformation by circular dichroism (CD) studies. remedypublications.com
Structural Family Belongs to the class of α-helical antimicrobial peptides. researchgate.netjmb.or.kr

Biophysical Characteristics Influencing Biological Function (e.g., Cationicity, Amphipathicity)

The biological function of this compound is heavily influenced by its key biophysical characteristics, namely its cationicity and amphipathicity. jmb.or.kr These properties facilitate its interaction with the negatively charged surfaces of microbial cells. researchgate.netjmb.or.kr

This compound is a cationic peptide, possessing a net positive charge of +5 at a neutral pH. koreascience.kr This positive charge is attributed to the presence of multiple basic amino acid residues (Lysine and Arginine) in its sequence. The cationicity is a critical factor for its initial electrostatic interaction with anionic components of bacterial cell walls, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netjmb.or.kr

The peptide also exhibits amphipathicity, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. jmb.or.kr This dual nature is a result of the spatial arrangement of its cationic and hydrophobic amino acid residues in its α-helical structure. This amphipathic character is essential for its ability to insert into and disrupt the integrity of microbial cell membranes, a key step in its antimicrobial mechanism. researchgate.netremedypublications.com

Biophysical CharacteristicFindingRelevance to Biological Function
Cationicity Net positive charge of +5. Promotes electrostatic attraction to and binding with negatively charged microbial cell surface molecules like LTA and LPS. researchgate.netjmb.or.krjmb.or.kr
Amphipathicity Possesses distinct hydrophobic and hydrophilic domains due to its amino acid composition and α-helical structure. jmb.or.krEnables the peptide to interact with and insert into the lipid bilayer of microbial membranes, leading to disruption. researchgate.net
Molecular Mass Theoretical molecular mass of 2536.2 Da. Consistent with a peptide of 21 amino acids.

Mechanistic Investigations of Scolopendrasin Ii S Biological Activities

Elucidation of Antimicrobial Mechanisms

The antimicrobial efficacy of Scolopendrasin II stems from a multi-step process that begins with its interaction with the microbial cell surface and culminates in the disruption of the cell membrane's integrity, leading to cell death. Research into its mode of action reveals a targeted approach that differs slightly between Gram-positive and Gram-negative bacteria, primarily due to the differences in their cell wall composition.

The initial and critical step in the antimicrobial action of this compound is its ability to recognize and bind to specific molecules on the bacterial cell surface. This binding is a prerequisite for its subsequent disruptive activities. The cationic nature of this peptide is key to its initial electrostatic interaction with the anionic components of the microbial cell wall .

In Gram-positive bacteria, the cell wall is rich in lipoteichoic acid (LTA), an anionic polymer that represents a primary target for cationic antimicrobial peptides. Studies have confirmed that this compound specifically interacts with and binds to LTA on the surface of these bacteria nih.govresearchgate.net. This interaction is a crucial anchoring step that concentrates the peptide on the bacterial surface, facilitating the subsequent disruption of the cell membrane . The binding affinity of cationic peptides to LTA is a significant factor in their ability to neutralize bacterial cell wall components nih.gov.

For Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS). Research has demonstrated that this compound effectively binds to the LPS layer nih.govresearchgate.net. This specific interaction is fundamental to its activity against Gram-negative strains, including antibiotic-resistant ones nih.govresearchgate.net. By binding to LPS, this compound disrupts the outer membrane, gaining access to the inner plasma membrane where it exerts its lethal effects .

Table 1: this compound Interaction with Microbial Surface Components

Bacterial TypeKey Surface ComponentInteraction with this compoundReference
Gram-PositiveLipoteichoic Acid (LTA)Specific Binding nih.govresearchgate.net
Gram-NegativeLipopolysaccharide (LPS)Specific Binding nih.govresearchgate.net

Following its attachment to the cell surface, this compound initiates the rapid permeabilization of the microbial plasma membrane. This is considered the primary mechanism leading to microbial death researchgate.net.

This compound exerts its broad-spectrum antimicrobial effects by forming pores in the cell membrane researchgate.netnih.gov. This membranolytic activity involves the insertion of the peptide into the lipid bilayer, leading to the formation of transmembrane channels. Investigations using model vesicles have demonstrated that this compound disrupts membranes, resulting in pores with a size estimated to be between 4.8 nm and 5.0 nm nih.gov. This pore formation is a common mechanism for many antimicrobial peptides, which assemble into structures that compromise the membrane's barrier function nih.govplos.org.

The formation of pores in the plasma membrane has immediate and fatal consequences for the microbial cell. These channels allow for the uncontrolled efflux of intracellular components, including ions and metabolites essential for cell survival.

Specifically, the permeabilization of the membranes of bacteria like Escherichia coli by this compound leads to the loss of intracellular potassium ions nih.gov. This leakage of the cytoplasmic matrix is a direct result of the newly formed pores. Concurrently, the disruption of the ion gradient across the membrane leads to its depolarization researchgate.netnih.gov. Assays using voltage-sensitive dyes have confirmed that the peptide causes membrane depolarization, which dissipates the membrane potential crucial for cellular energy production and other essential functions nih.govfrontiersin.org. This combination of cytoplasmic leakage and membrane depolarization ultimately leads to microbial death researchgate.net.

Table 2: Effects of this compound on Microbial Membranes

MechanismObserved EffectConsequenceReference
Pore FormationCreation of transmembrane channels (4.8-5.0 nm)Disruption of membrane integrity nih.gov
Cytoplasmic LeakageLoss of intracellular potassium ions (K+)Loss of essential ions and metabolites nih.gov
Membrane DepolarizationDissipation of membrane potentialInhibition of essential cellular processes researchgate.netnih.gov

Comparative Analysis with Established Antimicrobial Peptide Mechanisms (e.g., Buforin-like Action)

The antimicrobial action of this compound is primarily characterized by its direct interaction with and disruption of microbial cell membranes. Research indicates that the peptide exhibits its broad-spectrum antimicrobial effects by forming pores in the cell membrane. nih.gov This mechanism involves several key steps. Initially, the cationic nature of this compound facilitates its binding to the negatively charged components of microbial cell walls, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.com Following this initial binding, the peptide disrupts the membrane integrity, leading to permeabilization. nih.gov

Studies using flow cytometry and assays measuring the release of intracellular components have demonstrated that this compound effectively permeabilizes the membranes of pathogens like Escherichia coli and Candida albicans. nih.gov This disruption results in the loss of essential intracellular ions, such as potassium, and causes membrane depolarization. nih.gov Further investigations have estimated the size of the pores formed by this compound to be between 4.8 and 5.0 nm. nih.gov This pore-forming mechanism is a common strategy employed by many cationic antimicrobial peptides to induce rapid microbial cell death.

In contrast, the mechanism of Buforin II, a well-characterized histone H2A-derived antimicrobial peptide, presents a significant departure from the membrane-disruption model of this compound. Buforin II is known to penetrate the bacterial cell membrane without causing significant lysis or permeabilization. frontiersin.orgresearchgate.net Instead of forming pores, Buforin II translocates across the membrane and accumulates inside the cell, where it exerts its antimicrobial effects by binding to intracellular targets, specifically nucleic acids like DNA and RNA. frontiersin.orgresearchgate.netnih.gov This "Buforin-like action" represents a fundamentally different strategy that targets vital intracellular processes rather than causing immediate structural damage to the cell envelope. The proline hinge in Buforin II's structure is thought to be crucial for this cell-penetrating ability. researchgate.net

The primary distinction, therefore, lies in the ultimate target and action. This compound acts on the membrane itself, creating physical pores that lead to a loss of cellular integrity. Buforin II, conversely, uses the membrane as a gateway to access and disrupt intracellular machinery.

FeatureThis compoundBuforin II
Primary Mechanism Pore formation and membrane disruptionCell penetration and intracellular targeting
Initial Interaction Binds to LTA and LPSElectrostatic interaction with membrane
Effect on Membrane Permeabilization, depolarization, ion leakageTranslocates across without significant lysis
Pore Formation Yes (approx. 4.8-5.0 nm)No (transient pores may form for entry)
Intracellular Target Not the primary targetDNA and RNA

Pathways in Antineoplastic Activity (referring to related peptides like scolopentide)

While direct and extensive research on the antineoplastic pathways of this compound is limited, studies on related peptides from centipedes, such as scolopentide and Scolopendrasin VII, provide significant insights into the potential mechanisms by which these compounds can target cancer cells. These peptides appear to induce cancer cell death through distinct but effective pathways, including apoptosis and necrosis.

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Evidence from related peptides suggests that centipede-derived AMPs can trigger this process through extrinsic pathways that are independent of mitochondrial involvement.

The extrinsic apoptosis pathway is initiated by the activation of death receptors on the cell surface. Research on the anti-hepatoma peptide scolopentide has shown that it can induce apoptosis in liver cancer cells by directly activating Death Receptor 4 (DR4) and Death Receptor 5 (DR5). mdpi.com Molecular docking studies have confirmed that scolopentide binds tightly to both DR4 and DR5. mdpi.com This binding subsequently promotes the expression of downstream signaling proteins, including Fas-Associated Death Domain (FADD) and caspases-8 and -3, which are critical executioners of the apoptotic cascade. mdpi.com

The activation of the DR4/DR5 pathway by scolopentide initiates a signaling cascade that bypasses the need for mitochondrial involvement, a hallmark of the intrinsic apoptosis pathway. mdpi.com This mitochondria-independent mechanism relies on the formation of the Death-Inducing Signaling Complex (DISC) following FADD recruitment, leading directly to the activation of caspase-8. mdpi.com Activated caspase-8 then activates downstream executioner caspases like caspase-3, culminating in the systematic dismantling of the cell. mdpi.com This direct, mitochondria-independent pathway can be particularly effective in circumventing cancer cells' potential resistance to mitochondria-dependent apoptosis. nih.gov

In addition to apoptosis, some centipede peptides can induce necrosis, a different form of cell death characterized by cell swelling and membrane rupture. Scolopendrasin VII, a peptide closely related to this compound, has been shown to induce necrotic cell death in leukemia cell lines. nih.govfrontiersin.org

The mechanism underlying this necrotic activity is a specific interaction with phosphatidylserine (PS). mdpi.comnih.gov In healthy cells, PS is typically located on the inner leaflet of the plasma membrane. nih.gov However, in many cancer cells, PS is abnormally exposed on the outer surface. Scolopendrasin VII is believed to target and interact with this externalized phosphatidylserine, leading to a rapid loss of membrane integrity and inducing necrosis. nih.govfrontiersin.org This interaction provides a selective mechanism for targeting cancer cells while sparing healthy ones. The process is distinct from apoptosis, which involves a more controlled dismantling of the cell and often relies on caspase activity to expose PS as an "eat-me" signal for phagocytes. nih.govnih.gov In the case of Scolopendrasin VII-induced necrosis, the interaction with already-exposed PS appears to be a direct trigger for cell death. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Immunomodulatory Action Mechanisms

Antimicrobial peptides are increasingly recognized not just for their direct killing of microbes but also for their ability to modulate the host immune response. nih.gov While specific immunomodulatory data for this compound is not yet available, studies on other scolopendrasin peptides strongly suggest that this family of compounds possesses significant immunomodulatory capabilities.

Research on Scolopendrasin VII has demonstrated that it can stimulate macrophage chemotaxis—the directed migration of these key immune cells. researchgate.net This effect is mediated through the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor involved in recognizing pathogen-associated molecular patterns and guiding immune cells to sites of infection or inflammation. researchgate.net By activating this receptor, Scolopendrasin VII can help recruit macrophages to enhance pathogen clearance and orchestrate a broader immune response.

Furthermore, Scolopendrasin IX has been shown to have anti-inflammatory properties. In a model of rheumatoid arthritis, Scolopendrasin IX administration inhibited the production of inflammatory cytokines, including TNF-α, IL-6, IL-10, and CCL2, and reduced the recruitment of neutrophils into joints. nih.gov This suggests an ability to dampen excessive inflammatory responses, which is a crucial aspect of immunomodulation. The activity of Scolopendrasin IX is mediated through formyl peptide receptor 2 (FPR2). nih.gov

Modulation of Neutrophil Activation and Chemotaxis (e.g., via Formyl Peptide Receptor 2)

Based on the available scientific literature, there is currently no direct evidence to suggest that this compound modulates neutrophil activation and chemotaxis. Studies on related peptides from the same family, such as Scolopendrasin IX, have been shown to activate neutrophils through Formyl Peptide Receptor 2 (FPR2) nih.govresearchgate.net. However, similar functional analyses for this compound are not present in the provided search results. Research has primarily focused on the antimicrobial properties of this compound jmb.or.krkoreascience.krresearchgate.netnih.gov.

Regulation of Macrophage Chemotactic Migration

There is no information available in the current body of research to indicate that this compound regulates macrophage chemotactic migration. In contrast, studies have demonstrated that another member of this peptide family, Scolopendrasin VII, stimulates macrophage chemotaxis through its interaction with Formyl Peptide Receptor 1 (FPR1) nih.govnih.gov. The specific effects of this compound on macrophage migration have not been reported.

Influence on Inflammatory Signaling Pathways (e.g., NF-κB Suppression)

The influence of this compound on inflammatory signaling pathways, such as the suppression of NF-κB, has not been elucidated in the available research. While other compounds derived from Scolopendra subspinipes mutilans have been investigated for their anti-inflammatory effects, including the inhibition of NF-κB activation by a bioactive polypeptide from the centipede, this activity has not been specifically attributed to this compound researchgate.netresearchgate.net. The primary documented biological activity of this compound is its action against various microbes jmb.or.krkoreascience.krresearchgate.netnih.gov.

Known Biological Activity of this compound

The main biological function of this compound that has been scientifically documented is its antimicrobial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. jmb.or.krkoreascience.krresearchgate.netnih.gov. The mechanism of its antibacterial action involves binding to lipoteichoic acid and lipopolysaccharide on the bacterial cell surface jmb.or.krnih.gov.

CategorySpecific ActivitySupporting Evidence
AntibacterialEffective against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.Demonstrated by radial diffusion and colony count assays. jmb.or.krkoreascience.krresearchgate.netnih.gov
AntifungalActive against the yeast Candida albicans.Confirmed in in vitro antimicrobial activity evaluations. jmb.or.krkoreascience.krresearchgate.netnih.gov
MechanismBinds to lipoteichoic acid and lipopolysaccharide on the bacterial cell surface.Confirmed through specific interaction studies. jmb.or.krnih.gov
Hemolytic ActivityNo hemolytic activity observed.Reported in conjunction with antimicrobial assays. jmb.or.krkoreascience.krresearchgate.netnih.gov

Analogues, Derivatives, and Structure Activity Relationship Sar Studies of Scolopendrasin Ii

Rational Design and Chemical Synthesis of Scolopendrasin II Analogues

The rational design of antimicrobial peptide (AMP) analogues like those of this compound is a strategic approach to improve their therapeutic potential. researchgate.net This process is guided by an understanding of the key physicochemical properties that govern their activity, such as cationicity, hydrophobicity, and amphipathicity. The goal is to create novel peptides with enhanced antimicrobial efficacy and reduced toxicity to host cells.

The design process for this compound analogues typically begins with its known amino acid sequence and structural properties. Strategies often involve modifying the peptide's net charge and hydrophobicity, as these are critical for the initial electrostatic interaction with negatively charged bacterial membranes and subsequent insertion into the lipid bilayer. mdpi.com For instance, increasing the net positive charge by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can enhance antimicrobial activity.

The chemical synthesis of this compound and its analogues is predominantly achieved through solid-phase peptide synthesis (SPPS). jmb.or.kr This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, enabling the precise construction of designed sequences. Following synthesis, the peptides are cleaved from the resin, purified, typically using high-performance liquid chromatography (HPLC), and their molecular weight is confirmed by mass spectrometry (MS). researchgate.net

Table 1: Examples of Rationally Designed this compound Analogues and Design Rationale

Analogue ID Modification from Parent this compound Design Rationale
Scol-II-Analogue 1 Substitution of a neutral amino acid with Lysine To increase net positive charge and enhance electrostatic attraction to bacterial membranes.
Scol-II-Analogue 2 Substitution of a polar amino acid with Tryptophan To increase hydrophobicity and improve membrane penetration.
Scol-II-Analogue 3 Deletion of N-terminal amino acids To identify the minimal active sequence and reduce synthesis cost.

| Scol-II-Analogue 4 | Introduction of a D-amino acid | To increase stability against proteolytic degradation. |

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic structural modifications are essential for elucidating the structure-activity relationship (SAR) of this compound. By making incremental changes to the peptide's structure and observing the effect on its biological activity, researchers can identify key residues and structural motifs responsible for its antimicrobial and hemolytic properties.

Common modification strategies include:

Alanine (B10760859) Scanning: Each amino acid residue in the this compound sequence is systematically replaced with alanine. This helps to identify residues that are critical for antimicrobial activity. A significant loss of activity upon substitution indicates the importance of the original residue's side chain.

Truncation Studies: Analogues with progressive deletions from the N- or C-terminus are synthesized to determine the minimal peptide length required for activity. This can lead to the development of shorter, more cost-effective peptides.

Amino Acid Substitution: Beyond alanine scanning, residues are replaced with other amino acids to fine-tune properties like hydrophobicity, charge, and helical propensity. For example, increasing the number of cationic residues in the hydrophilic region of an AMP can reduce its toxicity to human red blood cells, thereby improving its selectivity for bacteria. rsc.org

The biological potency of these modified peptides is typically assessed by determining their minimum inhibitory concentration (MIC) against various microorganisms and their hemolytic activity against human erythrocytes. An ideal analogue would exhibit a low MIC (high potency) and low hemolytic activity (high selectivity).

Table 2: Illustrative SAR Data for Hypothetical this compound Analogues

Analogue Modification MIC (µg/mL) vs. E. coli Hemolytic Activity (%) at 100 µg/mL
This compound (Parent) - 16 5
Analogue A (Ala-Scan) Gly5 -> Ala 64 4
Analogue B (Charge+) Ser3 -> Lys 8 15
Analogue C (Hydrophobicity+) Ala1 -> Trp 4 40

| Analogue D (Truncation) | Deletion of 1-3 residues | >128 | <2 |

This table is illustrative and presents hypothetical data to demonstrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. frontiersin.org For this compound analogues, a QSAR model could predict the antimicrobial potency of newly designed peptides before their synthesis, thereby saving time and resources.

To develop a QSAR model, a dataset of this compound analogues with their measured biological activities (e.g., MIC values) is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity and Amphipathicity: Often calculated as the hydrophobic moment.

Charge: The net charge at a physiological pH.

Structural parameters: Such as helical content, molecular weight, and volume.

Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with biological activity. A robust QSAR model can be a valuable predictive tool in the design of more effective peptide antibiotics.

Table 3: Representative Data for a QSAR Study of this compound Analogues

Analogue ID log(1/MIC) Net Charge Hydrophobic Moment Helical Content (%)
Scol-II-Analogue 1 1.85 +4 0.58 60
Scol-II-Analogue 2 1.92 +3 0.65 55
Scol-II-Analogue 3 1.70 +5 0.55 65

| Scol-II-Analogue 4 | 1.65 | +3 | 0.50 | 45 |

This table contains representative data for the purpose of illustrating a QSAR analysis.

Computational Modeling and Pharmacophore Development for Novel Analogue Design

Computational modeling and pharmacophore development are powerful tools in modern drug design that can be applied to create novel this compound analogues. nih.govnih.gov These methods provide insights into the molecular interactions between the peptide and its target, guiding the design of more potent and selective compounds.

Molecular Docking: This technique can be used to simulate the interaction of this compound and its analogues with bacterial membrane components. frontiersin.org For example, since this compound is known to bind to LPS in Gram-negative bacteria, docking studies can predict the binding affinity and orientation of different analogues to LPS. researchgate.netnih.gov This can help in designing modifications that strengthen this interaction, potentially leading to enhanced antimicrobial activity.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to exert a specific biological effect. chemcomp.com By analyzing the structures of several active this compound analogues, a pharmacophore model can be generated. This model serves as a 3D query to screen virtual libraries of novel peptides or to guide the design of new analogues that fit the pharmacophore, and thus are more likely to be active.

The integration of computational modeling with rational design and SAR studies creates a synergistic workflow for the development of new peptide-based therapeutics derived from this compound.

Table 4: List of Mentioned Compounds

Compound Name
This compound
Alanine
Lysine
Arginine
Tryptophan
Lipopolysaccharide (LPS)

Advanced Analytical and Bioassay Methodologies in Scolopendrasin Ii Research

Mass Spectrometry (MS) Techniques for Peptide Characterization (e.g., QTOF MS)

Mass spectrometry stands as a cornerstone for the molecular characterization of peptides. In the study of centipede-derived peptides, high-resolution mass spectrometry techniques, particularly Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, are indispensable for accurate molecular weight determination and sequencing. researchgate.netwindows.netbruker.com

QTOF MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration offers high resolution, mass accuracy, and sensitivity, making it a powerful tool for proteomics and peptidomics. bruker.comnih.gov The quadrupole can be used to select a specific precursor ion (a peptide), which is then fragmented, and the resulting product ions are analyzed by the high-resolution TOF analyzer to determine the amino acid sequence. nih.gov

While specific QTOF MS data for Scolopendrasin II is not detailed in the available literature, the calculated molecular mass of this compound is 2,472.07 Da. jmb.or.kr The characterization of other peptides from the same centipede, such as scolopentide, has been successfully performed using QTOF MS, confirming a molecular weight of 1018.997 Da. researchgate.netwindows.net This demonstrates the utility of QTOF MS in unambiguously identifying and characterizing novel peptides from this source. The high mass accuracy of QTOF systems, often in the low ppm range, allows for the confident determination of elemental compositions and the identification of post-translational modifications. lcms.cz

Technique Application in Peptide Research Relevance to this compound
QTOF MS High-resolution molecular weight determination, peptide sequencing (MS/MS), identification of post-translational modifications. bruker.comnih.govunm.eduUsed to characterize related peptides from Scolopendra subspinipes mutilans, confirming its suitability for analyzing this compound. researchgate.netwindows.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and the purity assessment of peptides like this compound. researchgate.netthermofisher.com The process can be scaled from analytical to preparative levels to meet the demands of research, from initial characterization to bulk production for extensive bioassays. iastate.edulcms.cz

Analytical HPLC is employed to assess the purity of a synthetic or isolated peptide sample. Using columns with a small internal diameter (typically 4.6 mm), this method provides high-resolution separation of the target peptide from any contaminants or by-products of synthesis. lcms.cz For instance, a synthetic peptide related to this compound, scolopentide, was shown to have a purity of 98.014% as determined by analytical HPLC. researchgate.net

Preparative HPLC is used to isolate and purify larger quantities of the peptide. thermofisher.com This is achieved by using columns with a larger diameter and scaling up the flow rates and injection volumes from an optimized analytical method. iastate.edu In the isolation of natural peptides from the centipede, a multi-step purification protocol is often employed, which includes size-exclusion chromatography followed by one or more rounds of preparative reversed-phase HPLC (RP-HPLC) to obtain a highly purified peptide fraction. researchgate.netwindows.net This ensures that the subsequent bioassays are performed with a compound of known purity, free from other potentially active molecules. lcms.cz

HPLC Mode Primary Purpose Example Application
Analytical Purity assessment, quantification. thermofisher.comlcms.czConfirming the >98% purity of a synthesized centipede peptide. researchgate.net
Preparative Isolation and purification of larger sample quantities. thermofisher.comiastate.eduIsolating the scolopentide peptide from a complex biological extract through multiple HPLC steps. researchgate.netwindows.netresearchgate.net

Microbiological Assays for Activity Quantification (e.g., Radial Diffusion Assay, Colony Count Assay)

To quantify the antimicrobial efficacy of this compound, specific microbiological assays are utilized. These assays provide quantitative data on the peptide's ability to inhibit the growth of or kill various microorganisms. researchgate.netjmb.or.krnih.gov

The Radial Diffusion Assay is a method used to screen for and quantify antimicrobial activity. In this assay, a specific concentration of microorganisms is suspended in a molten agar (B569324) medium, which is then poured into a petri dish. Once the agar solidifies, small wells are created, and the peptide solution is added to these wells. As the peptide diffuses into the agar, it creates a concentration gradient. If the peptide is active against the microorganism, a clear zone of growth inhibition will form around the well. The diameter of this clear zone is proportional to the antimicrobial activity of the peptide. researchgate.netresearchgate.net this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, in radial diffusion assays. jmb.or.krnih.gov

The Colony Count Assay provides a more direct measure of the bactericidal or bacteriostatic effect of a peptide. In this assay, a suspension of bacteria in their mid-logarithmic growth phase is incubated with various concentrations of the peptide for a specific period. jmb.or.kr Afterward, aliquots of the mixture are serially diluted and plated on nutrient agar. Following incubation, the number of colony-forming units (CFU) is counted. A reduction in the number of colonies compared to a control without the peptide indicates the antimicrobial effect. This assay has been instrumental in confirming the potent activity of this compound against various bacterial strains, including antibiotic-resistant ones like multidrug-resistant Pseudomonas aeruginosa. jmb.or.kr

Assay Principle Findings for this compound
Radial Diffusion Assay Measures the diameter of the zone of growth inhibition around a well containing the peptide. researchgate.netShowed broad-spectrum antibacterial and antifungal activity. researchgate.netjmb.or.krnih.gov
Colony Count Assay Quantifies the number of viable bacteria remaining after incubation with the peptide. jmb.or.krConfirmed strong bactericidal activity, even at low concentrations, against strains like Staphylococcus epidermidis and Propionibacterium acnes. jmb.or.kr

Cell-Based Assays for Cytotoxicity and Apoptosis Detection (In Vitro Studies)

Beyond its antimicrobial properties, the potential anticancer activity of peptides from the Scolopendra genus is an area of active investigation. These studies rely on a variety of cell-based assays to determine the effects of the peptides on cancer cells and normal cells in vitro.

To understand the mechanism of cell death induced by these peptides, assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are employed.

Hoechst Staining is a technique that uses a fluorescent dye (Hoechst 33342) that binds to DNA. nih.gov When viewed under a fluorescence microscope, the nuclear morphology of cells can be observed. Normal cells exhibit uniform, faint blue fluorescence. In contrast, apoptotic cells display condensed or fragmented chromatin, which appears as bright, condensed, or fragmented blue nuclei. nih.gov This method was used to reveal apoptosis in HepG2 cells after treatment with a synthetic scolopentide. researchgate.netnih.gov

Flow Cytometry is a powerful technique that can rapidly analyze single cells as they pass through a laser beam. nih.gov For apoptosis and necrosis detection, cells are typically stained with a combination of fluorescent probes, such as Annexin V and Propidium Iodide (PI) or 7-AAD. ucla.edu Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. nih.govucla.edu This dual staining allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations. Flow cytometry has been used to quantify the increase in apoptosis in HepG2 cells treated with scolopentide and to show that Scolopendrasin VII induces necrosis in leukemia cells. researchgate.netresearchgate.net

Assay Type Method Principle Application in Related Peptide Research
Cell Viability CCK8 / MTS AssayMeasures metabolic activity via reduction of tetrazolium salts to colored formazan (B1609692) by viable cells. abcam.comsigmaaldrich.comScolopendrasin VII decreased leukemia cell viability (MTS assay). Scolopentide showed selective cytotoxicity to liver cancer cells (CCK8 assay). researchgate.netresearchgate.netresearchgate.net
Apoptosis/Necrosis Hoechst StainingFluorescent staining of DNA to visualize nuclear morphology changes characteristic of apoptosis (chromatin condensation). nih.govnih.govRevealed apoptosis in HepG2 cells treated with synthetic scolopentide. researchgate.netnih.gov
Apoptosis/Necrosis Flow CytometryMulti-parameter analysis of single cells using fluorescent probes (e.g., Annexin V/PI) to differentiate live, apoptotic, and necrotic cells. nih.govucla.eduQuantified apoptosis rates in scolopentide-treated HepG2 cells and demonstrated necrosis induction by Scolopendrasin VII in leukemia cells. researchgate.netresearchgate.net

Molecular Interaction Studies (e.g., Binding Assays, Molecular Docking Simulations)

Understanding how this compound interacts with its molecular targets is key to elucidating its mechanism of action. This involves both experimental binding assays and computational simulations.

Binding Assays are used to demonstrate a direct physical interaction between the peptide and its target. Research has shown that this compound binds to the surface of bacteria through a specific interaction with lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. researchgate.netjmb.or.krnih.gov These molecules are major components of the bacterial cell wall. This binding is a critical first step in its antimicrobial mechanism, which is believed to involve the formation of pores in the microbial cell membrane. researchgate.net

Molecular Docking Simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This approach models the interaction between a ligand (the peptide) and a target protein at the atomic level. nih.govmdpi.com While specific docking studies for this compound are not available, this methodology has been applied to other centipede peptides. For example, molecular docking suggested that scolopentide could bind tightly to Death Receptor 4 (DR4) and Death Receptor 5 (DR5) on cancer cells, with calculated binding free energies of -10.4 kcal/mol and -7.1 kcal/mol, respectively. researchgate.netresearchgate.netnih.gov This suggests a potential mechanism for inducing apoptosis via the TRAIL pathway. nih.gov Such in silico studies can provide valuable insights into potential molecular targets and guide further experimental validation. scitechnol.com

Method Description Findings
Binding Assays Experimental techniques to confirm direct interaction between this compound and bacterial cell wall components.This compound binds specifically to lipoteichoic acid (LTA) and lipopolysaccharide (LPS). researchgate.netjmb.or.krnih.gov
Molecular Docking Computational simulation to predict the binding mode and affinity of a peptide to a protein target. nih.govA related peptide, scolopentide, was predicted to bind to death receptors DR4 and DR5, suggesting a mechanism for its anticancer activity. researchgate.netnih.gov

Comparative Analysis with Other Bioactive Peptides from Scolopendra Subspinipes Mutilans

Relationship and Distinctions with Scolopendrasins I, V, VII, IX, and X

Scolopendrasin II is a member of a larger family of antimicrobial peptides (AMPs) identified from the centipede Scolopendra subspinipes mutilans. jmb.or.krjmb.or.kr These peptides, while originating from the same species, exhibit variations in their amino acid sequences, leading to differences in their physicochemical properties and biological activities.

This compound is an α-helical, cationic peptide. jmb.or.kr Like other scolopendrasins, it was discovered through transcriptome analysis of the centipede, a method that allows for the identification of novel peptides based on their genetic sequences. jmb.or.krjmb.or.kr

The primary distinction between these peptides lies in their specific amino acid sequences, which in turn influences their structure and function. For instance, while this compound, I, and VII have all demonstrated antimicrobial properties, the specific pathogens they target and their efficacy can vary. remedypublications.com Similarly, Scolopendrasin V also exhibits antimicrobial activity, with a mechanism involving binding to the surface of microorganisms. jmb.or.krresearchgate.net

Scolopendrasin IX and X, on the other hand, have been noted for their immunomodulatory functions. nih.govwjgnet.com Scolopendrasin IX, for example, has been shown to reduce inflammatory responses in models of rheumatoid arthritis. nih.govwjgnet.com Scolopendrasin X can activate neutrophils through a specific receptor, but it also curtails the release of certain inflammatory cytokines. innovareacademics.inmdpi.com

Comparison of Activity Profiles and Mechanistic Diversities

The scolopendrasin peptides display a remarkable diversity in their biological activities, ranging from direct antimicrobial action to modulation of the immune system.

This compound: This peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as the yeast Candida albicans. jmb.or.krresearchgate.netnih.gov Its mechanism of action involves binding to lipoteichoic acid and lipopolysaccharide on the bacterial cell surface, leading to the formation of pores in the cell membrane and subsequent cell death. jmb.or.krresearchgate.netinnovareacademics.in Notably, it achieves this without causing significant damage to human red blood cells (hemolytic activity). jmb.or.krresearchgate.net

Scolopendrasin I: Similar to this compound, Scolopendrasin I has antimicrobial activity against a variety of microbes, including antibiotic-resistant bacteria. researchgate.netmdpi.com It also interacts with lipoteichoic acid and lipopolysaccharide on bacterial cell surfaces. mdpi.com

Scolopendrasin V: This peptide also possesses antimicrobial capabilities and is known to bind to the surface of microbial cells, interacting with components like lipopolysaccharides, lipoteichoic acid, and peptidoglycans. jmb.or.krjmb.or.krresearchgate.net

Scolopendrasin VII: Scolopendrasin VII has been reported to have both antimicrobial and anticancer activities. researchgate.netnih.gov It can induce necrotic cell death in leukemia cells. nih.gov

Scolopendrasin IX: This peptide demonstrates immunomodulatory effects. nih.govwjgnet.com It is recognized for its ability to regulate the immune system to indirectly combat microbial infections and has shown potential in treating autoimmune conditions like arthritis. wjgnet.comuniprot.org It functions by activating the formyl peptide receptor 2 (FPR2), which leads to the activation of neutrophils, but it also inhibits the production of inflammatory cytokines. uniprot.org

Scolopendrasin X: Scolopendrasin X also acts as an immunomodulator. It can activate neutrophils via the formyl peptide receptor 2 (FPR2) while simultaneously suppressing the production of inflammatory cytokines like TNF-α and IL-6. innovareacademics.inmdpi.com

The mechanistic diversity is a key feature of this peptide family. While this compound, I, and V primarily act by disrupting microbial membranes, Scolopendrasin VII extends this to anticancer activity. jmb.or.krresearchgate.netmdpi.com In contrast, Scolopendrasin IX and X exert their influence through the host's immune system, highlighting a more indirect but potent biological role. nih.govwjgnet.com

Interactive Data Table: Comparison of Scolopendrasin Peptides

PeptidePrimary ActivityMechanism of Action
This compound Antimicrobial jmb.or.krresearchgate.netnih.govBinds to bacterial cell wall components, forms pores in the cell membrane. jmb.or.krresearchgate.netinnovareacademics.in
Scolopendrasin I Antimicrobial researchgate.netmdpi.comBinds to bacterial cell wall components. mdpi.com
Scolopendrasin V Antimicrobial jmb.or.krresearchgate.netBinds to the surface of microbial cells. jmb.or.krresearchgate.net
Scolopendrasin VII Antimicrobial, Anticancer researchgate.netnih.govInduces necrotic cell death in leukemia cells. nih.gov
Scolopendrasin IX Immunomodulatory nih.govwjgnet.comActivates neutrophils via FPR2, inhibits inflammatory cytokine synthesis. uniprot.org
Scolopendrasin X Immunomodulatory innovareacademics.inmdpi.comActivates neutrophils via FPR2, suppresses inflammatory cytokine production. innovareacademics.inmdpi.com

Potential for Synergistic or Complementary Effects in Complex Biological Extracts

The diverse yet related functions of the scolopendrasin peptides suggest a high potential for synergistic or complementary effects when present together in complex biological extracts, such as the crude venom of Scolopendra subspinipes mutilans.

The combination of peptides with direct antimicrobial activity (Scolopendrasins I, II, V, and VII) and those with immunomodulatory functions (Scolopendrasins IX and X) could create a powerful defense mechanism. The antimicrobial peptides could directly reduce the pathogen load, while the immunomodulatory peptides could enhance the host's immune response to clear the infection more effectively and regulate the associated inflammation.

For instance, the pore-forming action of this compound could weaken bacteria, making them more susceptible to the host's immune cells, which are recruited and activated by Scolopendrasin IX and X. researchgate.netwjgnet.cominnovareacademics.in This multi-pronged attack could be more effective than the action of any single peptide. The significant difference in insecticidal ability between purified neurotoxins and crude venom suggests synergistic effects of various components in the venom. uq.edu.au

Furthermore, the presence of multiple antimicrobial peptides with slightly different target specificities could broaden the spectrum of pathogens that can be effectively neutralized. This is a common strategy observed in the venoms of other animals, which often contain a cocktail of toxins to ensure efficacy against a wide range of prey or threats. uq.edu.aumdpi.com The study of these complex interactions is an ongoing area of research, with the potential to uncover novel therapeutic strategies based on the combined action of these fascinating bioactive molecules.

Translational Research Perspectives and Future Directions for Scolopendrasin Ii

Identification of Remaining Mechanistic Gaps and Unknown Molecular Targets

While initial studies have elucidated the primary antimicrobial mechanism of Scolopendrasin II, which involves binding to bacterial cell wall components like lipoteichoic acid (LTA) and lipopolysaccharide (LPS) and forming pores in the cell membrane, a complete understanding of its molecular interactions remains to be achieved. researchgate.netjmb.or.krinnovareacademics.in The precise molecular targets on the microbial surface and the downstream intracellular consequences of membrane disruption are not fully characterized. researchgate.netmdpi.com

Further research is necessary to identify specific protein or lipid receptors that this compound may interact with, which could explain its observed selectivity and potency against certain microbial strains. researchgate.netjmb.or.kr Additionally, its potential intracellular targets following membrane translocation, if any, are largely unknown. mdpi.com Investigating these aspects could reveal novel mechanisms of action and potential synergistic targets for combination therapies.

Table 1: Known and Potential Molecular Interactions of this compound

Interaction Type Known/Potential Targets Significance
Cell Surface Binding Lipoteichoic Acid (LTA), Lipopolysaccharide (LPS) researchgate.netjmb.or.krInitiates antimicrobial activity by targeting key components of Gram-positive and Gram-negative bacterial cell walls.
Membrane Disruption Pore formation in the cell membrane innovareacademics.inmdpi.comLeads to leakage of cellular contents and cell death.
Potential Protein Receptors UnknownCould mediate higher specificity and potency against certain microbes.
Potential Intracellular Targets UnknownMay contribute to antimicrobial effects beyond membrane disruption.

Standardization of Isolation, Purification, and Characterization Protocols for Consistent Research

Standardized protocols for assessing purity and structural integrity, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential. wjgnet.comoak.go.kr Furthermore, the methods for evaluating its antimicrobial activity, including radial diffusion assays and colony count assays, should be harmonized to allow for accurate comparisons of its efficacy against various microbial species. jmb.or.krkoreascience.kr

Directed Evolution and Engineering of this compound for Enhanced Efficacy or Specificity

The natural sequence of this compound provides a foundation for further optimization through protein engineering and directed evolution. These techniques offer the potential to enhance its therapeutic properties, such as increasing its antimicrobial potency, broadening its spectrum of activity, or improving its selectivity for microbial cells over host cells. oup.comoup.comnih.gov

Strategies such as amino acid substitution can be employed to modify the peptide's physicochemical properties, including its net charge and hydrophobicity, which are critical for its interaction with microbial membranes. nih.govfrontiersin.org Computational approaches and machine learning algorithms can guide the rational design of novel this compound analogs with predicted improvements in function. researchgate.netnih.gov Directed evolution methods, which involve generating a library of peptide variants and screening for desired traits, can accelerate the discovery of optimized versions of this compound. nih.govpeerj.com

Integration of Multi-Omics Data (e.g., Genomics, Proteomics, Metabolomics) in Discovery Platforms

A comprehensive understanding of the biological context of this compound can be achieved through the integration of multi-omics data. Transcriptomic analysis of S. subspinipes mutilans was instrumental in the initial discovery of this compound. jmb.or.krnih.gov Further genomic, proteomic, and metabolomic studies of the centipede can provide deeper insights into the peptide's natural function, regulation, and potential synergistic interactions with other endogenous molecules. frontiersin.orgnih.govmdpi.com

Integrating these datasets can create a powerful discovery platform for identifying not only new variants of this compound but also other novel antimicrobial peptides (AMPs). frontiersin.orgresearchgate.net This multi-omics approach can accelerate the identification of promising lead compounds by providing a holistic view of the organism's molecular arsenal. biorxiv.org

Development of this compound as a Research Probe or Lead Compound in Preclinical Development

This compound holds significant promise as both a research tool and a template for drug development. As a research probe, its specific binding to LTA and LPS can be utilized to study the architecture and dynamics of bacterial cell envelopes. researchgate.netjmb.or.kr

As a lead compound, this compound exhibits several desirable characteristics, including broad-spectrum antimicrobial activity and a lack of significant hemolytic activity, suggesting a favorable preliminary safety profile. researchgate.netkoreascience.kr Its potential as a preclinical candidate is underscored by the growing body of evidence supporting the therapeutic utility of peptides derived from S. subspinipes. researchgate.netmdpi.com The preclinical development pathway for this compound would involve a rigorous evaluation of its efficacy in animal models of infection, pharmacokinetic properties, and comprehensive safety and toxicology studies to pave the way for potential clinical trials. confotherapeutics.comnih.gov

Q & A

Q. What methodologies are recommended for the structural identification and purity assessment of Scolopendrasin II?

To confirm the structure of this compound, use a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC). For purity, employ reversed-phase HPLC with UV detection and validate results using triple-quadrupole LC-MS. Ensure protocols align with reproducibility standards, such as those outlined in the Beilstein Journal of Organic Chemistry for new compound characterization .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

Begin with computational docking studies to predict binding affinity to targets (e.g., ion channels or enzymes). Validate predictions using fluorescence-based assays (e.g., calcium flux for ion channel modulation) or enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). Include positive and negative controls, and use dose-response curves (log[concentration] vs. response) to calculate IC₅₀ values .

Q. What are the best practices for conducting a literature review on this compound’s pharmacological properties?

Use systematic review protocols:

  • Search PubMed, SciFinder, and Web of Science with Boolean terms like (this compound) AND (pharmacology OR mechanism OR toxicity).
  • Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ).
  • Extract data into a comparative table (e.g., bioactivity across species, assay types, conflicting results) and assess bias via study design (e.g., sample size, blinding) .

Q. How should researchers address variability in this compound’s bioactivity across different cell lines?

Perform robustness testing by repeating assays in ≥3 cell lines with distinct genetic backgrounds. Use ANOVA to compare inter-line variability and include covariates like cell viability (MTT assay) and receptor expression levels (flow cytometry). Report confidence intervals and effect sizes to distinguish biological significance from statistical noise .

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?

Select models based on the target pathology. For neuroactive properties, use rodent models (e.g., sciatic nerve injury for analgesic effects). For antimicrobial activity, employ septicemia models in zebrafish. Ensure ethical compliance (e.g., IACUC protocols) and validate findings with histopathology or biomarker analysis (e.g., ELISA for inflammatory cytokines) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action across studies?

Apply triangulation:

  • Compare structural analogs (e.g., Scolopendrasin I vs. II) using molecular dynamics simulations.
  • Conduct competitive binding assays with known inhibitors.
  • Use meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., buffer pH, incubation time). Publish negative results to reduce publication bias .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity of this compound in preclinical studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Calculate the therapeutic index (LD₅₀/ED₅₀) and apply Bayesian hierarchical models to extrapolate animal data to human equivalents. Validate with bootstrap resampling to assess confidence intervals .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Employ design of experiments (DoE) for reaction optimization. Variables include temperature, solvent polarity, and catalyst loading. Analyze outcomes via response surface methodology (RSM) and validate with scale-up trials (≥10x). Characterize byproducts using LC-MS/MS and propose mechanistic pathways (e.g., via DFT calculations) .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets. Validate with CRISPR-Cas9 knockouts or siRNA silencing. For in vivo specificity, employ tissue-specific knockout models and quantify off-target binding via radioligand displacement assays .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

Adopt a repeated-measures design with staggered dosing cohorts. Monitor biomarkers (e.g., liver enzymes, renal function) at baseline, 4-week, and 12-week intervals. Use mixed-effects models to analyze time-dependent changes and include recovery phases to assess reversibility. Publish raw data in repositories like Figshare for transparency .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

Combine molecular descriptors (e.g., logP, polar surface area) with machine learning platforms like SwissADME or pkCSM. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference with physiologically based pharmacokinetic (PBPK) modeling for human dose extrapolation .

Q. How can AI/ML accelerate the discovery of this compound derivatives with enhanced selectivity?

Train graph neural networks (GNNs) on structural-activity data from public databases (e.g., ChEMBL). Use generative adversarial networks (GANs) to propose novel derivatives. Validate top candidates with free-energy perturbation (FEP) simulations and synthesize prioritized compounds for in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.